4-Phenyl-2-butanol
Overview
Description
4-Phenyl-2-butanol is an organic compound with the molecular formula C10H14O. It is a secondary alcohol characterized by a phenyl group attached to the second carbon of a butanol chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Biochemical Analysis
Biochemical Properties
4-Phenyl-2-butanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes racemization efficiently at room temperature in the presence of a base, catalyzed by (η5-pentaphenylcyclopentadienyl)RuCl(CO)2 . Additionally, this compound can react with sulfuric acid to yield a polymer . These interactions highlight its versatility in biochemical processes.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cells includes modulation of enzyme activity and interaction with cellular receptors, which can alter cellular responses and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it undergoes racemization catalyzed by a ruthenium complex, indicating its ability to interact with metal-containing enzymes . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its stability may be influenced by environmental conditions such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact becomes more pronounced at specific concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function within the cell .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can affect the compound’s function and interactions with other biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyl-2-butanol can be synthesized through several methods. One common approach involves the reduction of 4-phenyl-2-butanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 4-phenyl-2-butanone. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When oxidized, this compound can form 4-phenyl-2-butanone.
Reduction: The compound can be reduced to 4-phenylbutane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: 4-Phenyl-2-butanone.
Reduction: 4-Phenylbutane.
Substitution: 4-Phenyl-2-chlorobutane.
Scientific Research Applications
4-Phenyl-2-butanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-2-butanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Phenyl-2-butanol can be compared with other similar compounds, such as 4-phenyl-2-butanone and 4-phenylbutane:
4-Phenyl-2-butanone: This compound is a ketone and serves as a precursor in the synthesis of this compound.
4-Phenylbutane: This compound is a hydrocarbon and represents the fully reduced form of this compound.
Uniqueness: this compound is unique due to its secondary alcohol structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-phenylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWRKZLROIFUML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862904 | |
Record name | 4-Phenylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a floral-fruity, herbaceous odour | |
Record name | 4-Phenyl-2-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/803/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
123.00 to 124.00 °C. @ 15.00 mm Hg | |
Record name | 4-Phenyl-2-butanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031613 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 4-Phenyl-2-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/803/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.977-0.983 | |
Record name | 4-Phenyl-2-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/803/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2344-70-9 | |
Record name | 4-Phenyl-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2344-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenyl-2-butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002344709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2344-70-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylbutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PHENYL-2-BUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ2IE5UDQR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Phenyl-2-butanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031613 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Phenyl-2-butanol?
A1: this compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.
Q2: Is there any information available regarding the spectroscopic data of this compound?
A2: While the provided research doesn't go into specific spectroscopic details, it does mention the use of various techniques like GC-MS [, , ], (2)H NMR [], and X-ray diffraction [] to characterize this compound and its derivatives. These methods provide insights into the compound's structure and properties.
Q3: What are some methods for synthesizing this compound?
A3: Several methods for producing this compound are described in the research:
- Reaction of Benzylmagnesium Halide with Isobutylene Oxide: This method is described in a patent for preparing 2-Methyl-4-phenylbutan-2-ol [].
- Reaction of Styrene with Isopropanol: This approach, followed by heterogeneous catalytic hydrogenation, is detailed in patents focusing on the production of 4-Cyclohexyl-2-methyl-2-butanol [, ].
- Biotransformation of Benzyl Acetone: This environmentally friendly approach utilizes microorganisms like Pseudomonas aeruginosa and Aspergillus niger to selectively reduce benzyl acetone to this compound [].
Q4: Can this compound be produced enantioselectively?
A4: Yes. Research indicates that enantiomerically pure (S)-4-Phenyl-2-butanol can be produced using enzyme-catalyzed reduction of the corresponding ketone in an enzyme membrane reactor coupled with membrane-based extraction []. Other studies highlight the use of Candida parapsilosis ATCC 7330 for deracemization, yielding the (R)-enantiomer with high enantiomeric excess []. Baker's yeast has also been employed for the synthesis of (2S,3S)-3-Bromo-4-phenylbutan-2-ol from α-bromoenones [, ].
Q5: What are the primary applications of this compound?
A5: this compound is primarily known for its fragrance properties. It's used as an odorant in various applications [, ]. It also serves as a key intermediate in the synthesis of pharmaceuticals, particularly HIV protease inhibitors [, ].
Q6: How does the structure of this compound relate to its fragrance?
A6: While specific structure-odor relationships are complex, research suggests that the position of the hydroxyl group and the presence of the phenyl ring in this compound influence its supramolecular structure []. This structure, in turn, plays a role in how it interacts with olfactory receptors, contributing to its perceived odor.
Q7: How stable is this compound under different conditions?
A7: Research on related compounds with similar structures suggests that the stability of this compound can be influenced by factors like temperature, solvent, and pH. For example, in the biotransformation of benzyl acetone, optimal conditions for different microorganisms were identified, suggesting that temperature and pH impact both the reaction rate and enzyme stability [].
Q8: Can enzymes be used to modify this compound?
A9: Yes, enzymes can be used for the stereoselective transformation of this compound. Research demonstrates the successful conversion of racemic this compound into either the (S)- or (R)-enantiomer of the corresponding amine using a one-pot enzymatic cascade with in-situ cofactor recycling [].
Q9: Which enzymes are involved in these biocatalytic transformations?
A10: The enzymatic cascade mentioned for converting this compound to chiral amines employs two enantio-complementary alcohol dehydrogenases, NADH and NADPH oxidase (for cofactor recycling), and either (S)- or (R)-enantioselective transaminase [].
Q10: What are the advantages of using biocatalysts for such reactions?
A11: Biocatalytic approaches offer several advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. For instance, the use of Lactobacillus kefiri P2 for the production of (R)-2-methyl-1-phenylpropan-1-ol (a compound structurally similar to this compound) is highlighted as a "cheap, clean and eco-friendly process" [].
Q11: Have computational methods been applied in the study of this compound?
A12: While the research provided doesn't directly involve computational studies on this compound, it alludes to the use of molecular dynamics simulations in the context of identifying potential SARS-CoV-2 inhibitors based on a this compound derivative [].
Q12: How do structural modifications affect the biological activity of this compound derivatives?
A13: Research on a series of ruthenium complexes containing this compound as a ligand explored the impact of fluorinated phosphine ligands on anticancer activity []. The study found that the introduction of fluorine atoms significantly enhanced the cytotoxic activity of the complexes.
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